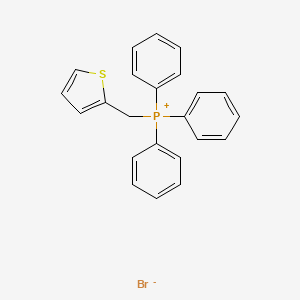

Triphenyl(2-thienylmethyl)phosphonium Bromide

描述

Triphenyl(2-thienylmethyl)phosphonium bromide (CAS No. 23259-98-5) is a quaternary phosphonium salt with the molecular formula C₂₃H₂₀BrPS and a molecular weight of 439.35 g/mol. It is a white crystalline powder with a melting point of 275°C (decomposition) . The compound features a thiophene ring linked to a methyl group, which is bonded to a positively charged phosphorus atom surrounded by three phenyl groups. This structure imparts unique electronic properties due to the electron-rich thiophene moiety, making it valuable in organic electronics, including applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices .

属性

IUPAC Name |

triphenyl(thiophen-2-ylmethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20PS.BrH/c1-4-11-20(12-5-1)24(19-23-17-10-18-25-23,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQVALHFZIYJMT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444215 | |

| Record name | Triphenyl[(thiophen-2-yl)methyl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23259-98-5 | |

| Record name | Triphenyl[(thiophen-2-yl)methyl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl(2-thienylmethyl)phosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Route

The most common and reliable method for preparing triphenyl(2-thienylmethyl)phosphonium bromide involves the nucleophilic attack of triphenylphosphine on 2-thienylmethyl bromide, a benzylic-type alkyl halide. This reaction proceeds via an SN2 mechanism, where the lone pair on the phosphorus atom attacks the electrophilic carbon attached to the bromide, leading to the formation of the phosphonium salt.

$$

\text{Triphenylphosphine} + \text{2-thienylmethyl bromide} \longrightarrow \text{this compound}

$$

- Reagents: Triphenylphosphine, 2-thienylmethyl bromide

- Solvent: Commonly acetonitrile or dichloromethane

- Conditions: Heating under inert atmosphere (nitrogen or argon) at temperatures between 60–80 °C for 12–24 hours

- Workup: Concentration under reduced pressure, washing with pentane or other non-polar solvents to purify the solid product

This method is well-documented and yields the phosphonium salt as a white to off-white crystalline solid with high purity.

Improved Preparation from Parent Alcohols

An alternative preparation method reported involves the synthesis of benzyl and thienyl phosphonium salts from the corresponding parent alcohols using triphenylphosphine hydrobromide. This approach avoids the direct use of alkyl halides and instead converts the alcohol into the phosphonium salt in situ.

- Process: The parent 2-thienylmethanol is reacted with triphenylphosphine hydrobromide in solution.

- Advantages: This method can provide higher yields and better control over reaction conditions, especially for substrates sensitive to harsh alkylation conditions.

- Reference: Zhang et al. (1996) described this improved method for benzyl and thienyl phosphonium salts, emphasizing high yields and applicability to substrates with tertiary amines.

Detailed Experimental Procedure

A typical experimental procedure based on literature and supporting information from related phosphonium salt syntheses is as follows:

| Step | Description |

|---|---|

| 1 | In an oven-dried Schlenk flask under nitrogen, dissolve triphenylphosphine (1 equiv) in dry acetonitrile or dichloromethane (10 mL per 10 mmol triphenylphosphine). |

| 2 | Add 2-thienylmethyl bromide (1 equiv) dropwise to the stirred solution. |

| 3 | Heat the reaction mixture to 70 °C and stir for 12–24 hours. Monitor reaction progress by NMR or TLC. |

| 4 | After completion, concentrate the reaction mixture under reduced pressure to remove solvent. |

| 5 | Wash the crude solid with dry pentane multiple times (3 × 10 mL) to remove impurities. |

| 6 | Dry the resulting white solid under vacuum at room temperature for 12 hours to yield pure this compound. |

This procedure is adapted from analogous phosphonium salt syntheses and optimized for the 2-thienylmethyl substrate.

Characterization and Purity Confirmation

-

- ^1H NMR shows aromatic protons from phenyl and thienyl rings and the methylene protons adjacent to phosphorus.

- ^13C NMR confirms the carbon environments, including the characteristic phosphonium-bound methylene carbon.

- ^31P NMR typically shows a singlet corresponding to the phosphonium center.

-

- ESI-MS confirms the molecular ion peak consistent with the phosphonium salt molecular weight (~439.35 g/mol).

Comparative Table of Preparation Methods

| Preparation Method | Starting Materials | Conditions | Yield & Notes |

|---|---|---|---|

| Direct alkylation with 2-thienylmethyl bromide | Triphenylphosphine + 2-thienylmethyl bromide | Heating in acetonitrile/DCM, 70 °C, 12–24 h | High yield, straightforward, widely used |

| From parent alcohol via triphenylphosphine hydrobromide | 2-Thienylmethanol + triphenylphosphine hydrobromide | Solution reaction, mild conditions | Improved yield, suitable for sensitive substrates |

Research Findings and Notes

- The incorporation of the thienyl group imparts unique electronic and steric properties to the phosphonium salt, enhancing its reactivity in organic synthesis and potential applications in materials science.

- The phosphonium salt is stable under typical storage conditions and exhibits good solubility in organic solvents, facilitating its use as a reagent or intermediate.

- Modifications of the phosphonium moiety, including substitution on the phenyl rings, can be performed post-synthesis to tune reactivity and biological interactions.

- The synthetic route via alkyl halide is preferred for scalability and reproducibility, whereas the alcohol-based method offers advantages in specific cases where halide precursors are less accessible or less stable.

化学反应分析

Types of Reactions: Triphenyl(2-thienylmethyl)phosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the bromide ion.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Reactions: Products depend on the nucleophile used; for example, using hydroxide ion results in the formation of triphenyl(2-thienylmethyl)phosphine oxide.

Oxidation Reactions: Oxidation typically yields phosphine oxides.

Reduction Reactions: Reduction can lead to the formation of phosphines or phosphonium salts with different counterions.

科学研究应用

Organic Synthesis

TPMB serves as a crucial reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions. These ylides are essential intermediates for the synthesis of alkenes from carbonyl compounds, showcasing the compound's utility in generating complex organic molecules.

Biochemical Studies

The compound has been extensively studied for its interactions with biological molecules:

- Enzyme Modulation: TPMB can alter the catalytic properties of specific enzymes, influencing metabolic pathways and cellular processes. It has demonstrated binding affinity to certain proteins, modulating their functions and potentially leading to therapeutic effects.

- Gene Expression: Research indicates that TPMB affects gene expression profiles related to apoptosis and metabolic regulation, contributing to its biological activity.

Cancer Therapeutics

TPMB has shown promising results in cancer research due to its ability to selectively induce apoptosis in cancer cells:

- Mechanism of Action:

- Induces mitochondrial membrane depolarization.

- Triggers the release of cytochrome c, leading to apoptosis.

- Arrests the cell cycle at the G1/S phase, effectively inhibiting cell proliferation.

This compound's selective targeting of mitochondria makes it a potential candidate for therapeutic applications aimed at enhancing anticancer drug efficacy.

Drug Delivery Systems

The affinity of TPMB for mitochondria positions it as a candidate for targeted drug delivery systems. Its ability to selectively accumulate in mitochondria can enhance the delivery and effectiveness of therapeutic agents aimed at mitochondrial dysfunction.

Antiproliferative Effects

Research has demonstrated that TPMB exhibits significant antiproliferative activity against various cancer cell lines. A study indicated that its accumulation in mitochondria leads to mitochondrial dysfunction, critical for inducing cancer cell death.

Interaction with Cellular Components

TPMB's interaction with cellular components has been documented through various studies:

- It influences cellular signaling pathways and gene expression related to metabolic regulation.

- The compound has shown potential in modulating enzyme activities, which can lead to altered metabolic flux within cells.

作用机制

The mechanism of action of triphenyl(2-thienylmethyl)phosphonium bromide involves its ability to form ylides, which are intermediates in organic synthesis. The phosphorus atom in the compound can form a double bond with carbon, creating a highly reactive species that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

相似化合物的比较

Structural and Functional Group Variations

The table below summarizes key structural differences, physical properties, and applications of Triphenyl(2-thienylmethyl)phosphonium bromide and related compounds:

Thermal and Electronic Properties

- Thermal Stability : this compound exhibits a high decomposition temperature (275°C), comparable to Tetraphenylphosphonium bromide (melting point ~300°C) .

- Electronic Effects: The thiophene ring lowers the LUMO energy, improving electron injection in OLEDs compared to purely phenyl-substituted analogs like Tetraphenylphosphonium bromide .

生物活性

Triphenyl(2-thienylmethyl)phosphonium bromide is a phosphonium salt known for its diverse biological activities, particularly in the context of cancer research and cellular metabolism. This compound has gained attention due to its ability to selectively target mitochondria, making it a significant candidate for therapeutic applications.

- Chemical Formula: C23H20BrPS

- Molecular Weight: 431.38 g/mol

- CAS Number: 23259-98-5

Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with 2-thienylmethyl bromide in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction can be represented as follows:

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. This is primarily attributed to its accumulation in mitochondria, leading to mitochondrial dysfunction, which is a critical mechanism in cancer cell death.

-

Mechanism of Action:

- The compound induces mitochondrial membrane depolarization.

- It triggers the release of cytochrome c, leading to apoptosis and autophagy in cancer cells.

- It has been shown to arrest the cell cycle at the G1/S phase, effectively inhibiting cell proliferation.

- Case Studies:

Interaction with Cellular Components

This compound interacts with various biomolecules, influencing their activity:

-

Enzyme Modulation:

- The compound can alter the catalytic properties of specific enzymes, affecting metabolic pathways and cellular processes.

- It has been shown to bind with high affinity to certain proteins, modulating their functions and potentially leading to therapeutic effects.

-

Gene Expression:

- The compound influences gene expression profiles related to apoptosis and metabolic regulation, further contributing to its biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Phosphonium Salt | Strong antiproliferative effects |

| Tetraphenylphosphonium Chloride | Phosphonium Salt | Moderate cytotoxicity; affects mitochondrial bioenergetics |

| Methyltriphenylphosphonium Bromide | Phosphonium Salt | Lower potency compared to thienyl derivative |

Research Applications

This compound has several applications in scientific research:

- Cancer Therapeutics: Its ability to selectively induce apoptosis in cancer cells positions it as a potential therapeutic agent.

- Drug Delivery Systems: The compound's affinity for mitochondria makes it a candidate for targeted drug delivery systems aimed at enhancing the efficacy of anticancer drugs.

- Biochemical Studies: It serves as a valuable tool in studying mitochondrial function and cellular metabolism.

常见问题

Q. What are the recommended synthetic routes for Triphenyl(2-thienylmethyl)phosphonium Bromide?

The compound is typically synthesized via nucleophilic substitution, where triphenylphosphine reacts with 2-thienylmethyl bromide in a polar aprotic solvent (e.g., toluene or benzene) under reflux conditions . Purification often involves recrystallization from ethanol or acetonitrile, as noted for analogous phosphonium salts .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the thienylmethyl group’s integration and phosphonium moiety .

- Mass spectrometry (HRMS) : For molecular ion validation and isotopic pattern matching .

- Elemental analysis : To verify purity and stoichiometry .

- HPLC : For assessing purity (>95%) in research-grade samples .

Q. What are its primary applications in organic synthesis?

- C-C bond formation : Acts as a precursor for ylide generation in Wittig reactions, enabling olefin synthesis .

- Alkylation agent : Facilitates transfer of the 2-thienylmethyl group to nucleophiles in SN2 reactions .

Advanced Research Questions

Q. How does the thienyl substituent influence reactivity compared to other phosphonium salts?

The thienyl group introduces electronic and steric effects :

- Electron-rich sulfur enhances ylide stability, improving Wittig reaction yields.

- Steric bulk may reduce reactivity with hindered substrates, requiring optimized reaction conditions (e.g., elevated temperatures) . Comparative studies with phenyl or alkyl-substituted analogs are recommended to quantify these effects .

Q. How can researchers resolve contradictions in reported thermal stability data?

Conflicting stability reports may arise from differing moisture or oxygen exposure. Recommended approaches:

- Thermogravimetric analysis (TGA) : Measure decomposition onset under inert vs. ambient atmospheres .

- Controlled storage experiments : Monitor purity via HPLC under varying conditions (dry vs. humid) .

Q. What strategies optimize its conjugation to biomolecules (e.g., peptides)?

- Carbodiimide coupling : Activate carboxylate-containing derivatives (e.g., carboxyethyl-TPP) with EDC/NHS for amine conjugation .

- Solid-phase peptide synthesis (SPPS) : Incorporate phosphonium salts during resin cleavage to ensure site-specific modification .

- Purification : Use reverse-phase HPLC to isolate conjugates and confirm integrity via LC-MS .

Q. How can mitochondrial targeting efficiency be experimentally validated?

- Fluorescence imaging : Label with mitochondrial dyes (e.g., MitoTracker) and measure colocalization in live cells .

- Cellular uptake assays : Compare accumulation in mitochondrial vs. cytoplasmic fractions using ICP-MS for phosphorus quantification .

Q. Why do catalytic activities vary in different solvent systems?

Solvent polarity and coordination ability significantly impact reactivity:

- Polar solvents (DMF, DMSO) : Stabilize ylides, enhancing Wittig reaction rates.

- Non-polar solvents (toluene) : May reduce side reactions but require longer reaction times. Kinetic studies in varied solvents, paired with computational modeling (DFT), can elucidate solvent effects .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。